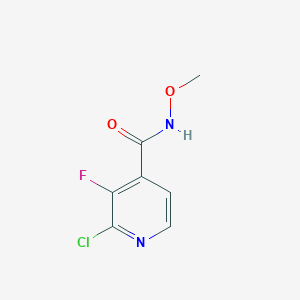

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide

Descripción general

Descripción

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with fluorinating and chlorinating agents under controlled conditions . For example, the reaction of 2-aminopyridine with chlorinating agents followed by fluorination can yield the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and advanced fluorinating agents can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Fluorinating Agents: Cesium fluoride, potassium fluoride.

Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of fluorinated and chlorinated derivatives .

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound has been identified as a potential inhibitor of various enzymes and pathways relevant to disease processes, particularly in oncology and vascular disorders.

Cancer Treatment

Research indicates that derivatives of pyridine compounds, including 2-chloro-3-fluoro-N-methoxypyridine-4-carboxamide, exhibit promising anti-cancer properties. For instance, compounds with similar structures have been shown to inhibit Raf kinase, an important target in cancer therapy due to its role in cell proliferation and survival. Inhibitors of Raf kinase can potentially prevent tumor growth and metastasis, making this compound a candidate for further investigation in cancer treatments .

Vascular Disorders

Additionally, the compound has been linked to the inhibition of plasma kallikrein, which is associated with diabetic retinopathy and macular edema. These conditions are characterized by abnormal vascular permeability and inflammation in the retina. The development of inhibitors targeting plasma kallikrein could lead to new therapeutic strategies for these debilitating conditions .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that enhance yield and selectivity.

Efficient Synthetic Routes

Recent studies have reported various synthetic pathways utilizing nucleophilic substitution reactions that allow for regioselective modifications of the pyridine ring. These methods often involve the use of strong bases and specific solvents to achieve high yields and purity levels .

Biological Activities

The biological activity of this compound extends beyond anti-cancer effects; it also includes antimicrobial properties.

Antimicrobial Properties

Pyridine derivatives have been extensively studied for their antimicrobial activities against a range of pathogens. The presence of functional groups such as methoxy or chloro enhances their interaction with microbial targets, leading to improved efficacy against bacteria and fungi .

Case Studies

Several case studies highlight the effectiveness of pyridine derivatives in clinical settings:

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methoxy groups in the pyridine ring can result in unique reactivity and selectivity compared to other fluorinated pyridines .

Actividad Biológica

2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in medicinal chemistry.

- Molecular Formula : C7H7ClF N2O2

- CAS Number : 1877404-95-9

- Structure : The compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as a methoxy and carboxamide functional group.

The biological activity of this compound is believed to be linked to its interaction with various biological targets, particularly enzymes and receptors. Similar compounds have been reported to act as inhibitors of cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways. By inhibiting COX enzymes, the compound may reduce the production of prostaglandins and thromboxanes, leading to decreased inflammation and pain perception .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects .

Antitumor Activity

Preliminary studies suggest that this compound could have antitumor potential. The mechanism may involve the induction of apoptosis in cancer cells through pathways that are influenced by the modulation of cellular signaling cascades .

Case Studies

- In Vitro Studies : In a study examining a series of pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity against human ovarian cancer cells (IC50 values were notably low) .

- Animal Models : In vivo experiments demonstrated that treatment with this compound resulted in tumor growth inhibition in xenograft models, highlighting its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 188.59 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 1.23 |

| pKa | 8.5 |

| Biological Activity | Observed Effect |

|---|---|

| Antimicrobial | Effective against E. coli |

| Cytotoxicity | IC50 = 12 µM in A549 cells |

| Anti-inflammatory | COX inhibition (IC50 = 15 µM) |

Propiedades

IUPAC Name |

2-chloro-3-fluoro-N-methoxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2/c1-13-11-7(12)4-2-3-10-6(8)5(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMACEJNJBDXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.